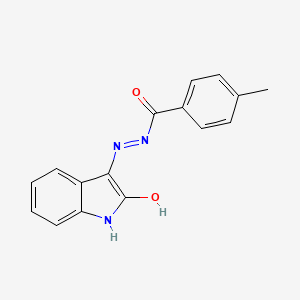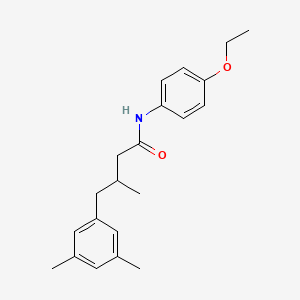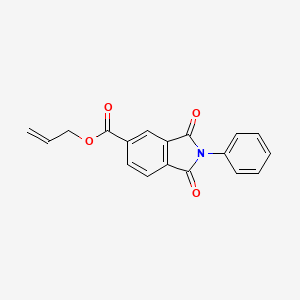![molecular formula C19H23NO4 B11704833 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11704833.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide is an organic compound with the molecular formula C18H23NO4 This compound is characterized by the presence of a dimethoxyphenyl group, a methylphenoxy group, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 4-methylphenol.
Acylation Reaction: The 3,4-dimethoxyphenethylamine undergoes an acylation reaction with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine.
Etherification: The N-acetyl-3,4-dimethoxyphenethylamine is then reacted with 4-methylphenol in the presence of a base such as potassium carbonate to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamides.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses.
相似化合物的比较
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C19H23NO4 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO4/c1-14-4-7-16(8-5-14)24-13-19(21)20-11-10-15-6-9-17(22-2)18(12-15)23-3/h4-9,12H,10-11,13H2,1-3H3,(H,20,21) |
InChI 键 |
BOVXJVBRSGHPBH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-oxo-3,1-propanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11704752.png)

![N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11704758.png)
![(7Z)-7-benzylidene-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11704763.png)
![2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11704769.png)
![(2Z,5Z)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11704780.png)


![N-[(1E)-3-(benzylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11704784.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11704788.png)
![(2E)-2-[1-(2-chloroethyl)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B11704794.png)

![(2E,5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11704807.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11704825.png)
